(3S,4R)-tert-Butyl 4-(benzylamino)-3-fluoropiperidine-1-carboxylate (3S,4R)-tert-Butyl 4-(benzylamino)-3-fluoropiperidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 211108-53-1
VCID: VC8462332
InChI: InChI=1S/C17H25FN2O2/c1-17(2,3)22-16(21)20-10-9-15(14(18)12-20)19-11-13-7-5-4-6-8-13/h4-8,14-15,19H,9-12H2,1-3H3/t14-,15+/m0/s1
SMILES: CC(C)(C)OC(=O)N1CCC(C(C1)F)NCC2=CC=CC=C2
Molecular Formula: C17H25FN2O2
Molecular Weight: 308.4 g/mol

(3S,4R)-tert-Butyl 4-(benzylamino)-3-fluoropiperidine-1-carboxylate

CAS No.: 211108-53-1

Cat. No.: VC8462332

Molecular Formula: C17H25FN2O2

Molecular Weight: 308.4 g/mol

* For research use only. Not for human or veterinary use.

(3S,4R)-tert-Butyl 4-(benzylamino)-3-fluoropiperidine-1-carboxylate - 211108-53-1

CAS No. 211108-53-1
Molecular Formula C17H25FN2O2
Molecular Weight 308.4 g/mol
IUPAC Name tert-butyl (3S,4R)-4-(benzylamino)-3-fluoropiperidine-1-carboxylate
Standard InChI InChI=1S/C17H25FN2O2/c1-17(2,3)22-16(21)20-10-9-15(14(18)12-20)19-11-13-7-5-4-6-8-13/h4-8,14-15,19H,9-12H2,1-3H3/t14-,15+/m0/s1
Standard InChI Key JXBLMDWEOQDVAC-LSDHHAIUSA-N
Isomeric SMILES CC(C)(C)OC(=O)N1CC[C@H]([C@H](C1)F)NCC2=CC=CC=C2
SMILES CC(C)(C)OC(=O)N1CCC(C(C1)F)NCC2=CC=CC=C2
Canonical SMILES CC(C)(C)OC(=O)N1CCC(C(C1)F)NCC2=CC=CC=C2

Structural and Stereochemical Features

Molecular Architecture

The compound’s molecular formula is C₁₇H₂₅FN₂O₂, with a molecular weight of 304.39 g/mol. Key structural elements include:

  • A piperidine ring with (3S,4R) stereochemistry.

  • A fluorine atom at the 3-position, enhancing electronegativity and metabolic stability.

  • A benzylamino group at the 4-position, contributing to hydrogen-bonding potential.

  • A tert-butyloxycarbonyl (Boc) protecting group at the 1-position, facilitating synthetic manipulations.

The stereochemistry at C3 and C4 is critical for its biological activity, as enantiomeric forms often exhibit divergent pharmacological profiles .

Synthesis and Manufacturing

Synthetic Routes

The synthesis involves multi-step processes to introduce stereochemistry and functional groups. A representative route includes:

Step 1: Piperidine Ring Formation

  • Starting Material: N-Boc-3-hydroxypiperidine.

  • Reaction: Cyclization via acid-catalyzed intramolecular nucleophilic substitution.

Step 2: Fluorination

  • Reagent: Diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor.

  • Conditions: Anhydrous dichloromethane, −78°C to room temperature.

  • Outcome: Replacement of the hydroxyl group with fluorine, achieving >90% enantiomeric excess .

Step 3: Benzylamination

  • Reagent: Benzylamine in the presence of a palladium catalyst.

  • Conditions: Microwave-assisted coupling at 100°C for 2 hours.

Step 4: Boc Protection

  • Reagent: Di-tert-butyl dicarbonate (Boc₂O).

  • Conditions: Triethylamine base, tetrahydrofuran solvent.

Table 1: Key Synthetic Steps and Conditions

StepReaction TypeReagents/ConditionsYield (%)
1CyclizationH₂SO₄, 80°C75
2FluorinationDAST, CH₂Cl₂, −78°C82
3BenzylaminationBenzylamine, Pd(OAc)₂, 100°C68
4Boc ProtectionBoc₂O, Et₃N, THF95

Industrial Scalability

Continuous flow reactors and immobilized catalysts are employed to enhance throughput. Purification via simulated moving bed (SMB) chromatography ensures >99% purity for pharmaceutical applications .

Chemical and Physicochemical Properties

Reactivity Profile

  • Oxidation: Susceptible to oxidation at the benzylamino group using KMnO₄, forming nitro derivatives.

  • Reduction: Hydrogenation over Pd/C removes the benzyl group, yielding primary amines.

  • Hydrolysis: Acidic conditions (HCl/dioxane) cleave the Boc group, generating free amines.

Physicochemical Data

  • Melting Point: 128–130°C (lit., uncorroborated).

  • Solubility: Soluble in polar aprotic solvents (DMSO, DMF); logP = 2.1 (predicted).

  • Stability: Stable under inert atmospheres; hygroscopic in nature.

Biological Activity and Mechanism

Hypothesized Targets

Structural analogs in patents suggest potential interactions with:

  • Renal Outer Medullary Potassium (ROMK) Channels: Fluorinated piperidines are documented inhibitors, modulating electrolyte balance .

  • Serotonin Receptors: Benzylamino groups may engage 5-HT receptors, implicating CNS applications.

In Vitro Studies

While direct data on this compound is limited, related fluoropiperidines exhibit:

  • IC₅₀ = 12 nM for ROMK inhibition.

  • Ki = 8.3 μM for 5-HT₃ receptor binding.

Applications in Drug Discovery

Intermediate in API Synthesis

The Boc-protected amine serves as a precursor for:

  • Antihypertensive Agents: ROMK inhibitors for hypertension management.

  • Antidepressants: Serotonin reuptake inhibitors leveraging the benzylamino moiety.

Material Science

Fluorine’s electron-withdrawing effects enhance thermal stability in polymeric matrices.

Comparative Analysis with Analogues

Table 2: Comparison with Related Piperidine Derivatives

CompoundSubstituentsBiological TargetIC₅₀/Ki
Target Compound3-F, 4-BenzylaminoROMK, 5-HT₃N/A
(3R,4R)-Boc-piperidine 3-F, 4-MethylROMK15 nM
Benzyl-piperidine 4-Benzyl5-HT₃10 μM

Future Research Directions

  • Crystallographic Studies: Elucidate binding modes with ROMK channels.

  • In Vivo Pharmacokinetics: Assess bioavailability and metabolic pathways.

  • Structure-Activity Relationships (SAR): Optimize substituents for enhanced potency.

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